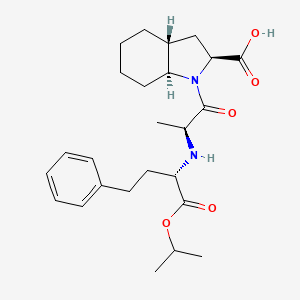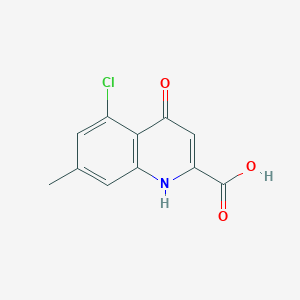
5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chlorine, methyl, and carboxylic acid groups. Its chemical properties make it a valuable compound in medicinal chemistry, organic synthesis, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylquinoline with a suitable oxidizing agent to introduce the carboxylic acid group at the 2-position. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Aplicaciones Científicas De Investigación
5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antibacterial properties and is studied for its potential use in developing new antibiotics.
Mecanismo De Acción
The mechanism of action of 5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to the elimination of bacterial infections .
Comparación Con Compuestos Similares
Similar Compounds
Oxolinic acid: Another quinoline derivative with similar antibacterial properties.
Nalidixic acid: A related compound used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substitutions enhance its antibacterial activity and make it a valuable compound for further chemical modifications .
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-5-2-6(12)10-7(3-5)13-8(11(15)16)4-9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
UGGKCIJQLLPJBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Cl)C(=O)C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


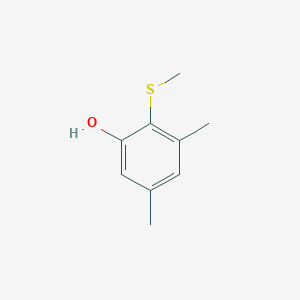

![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)

![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

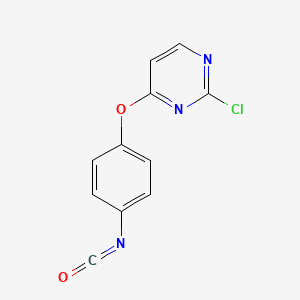
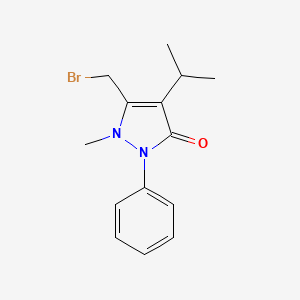
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
